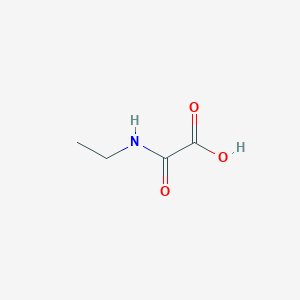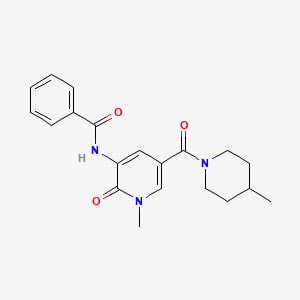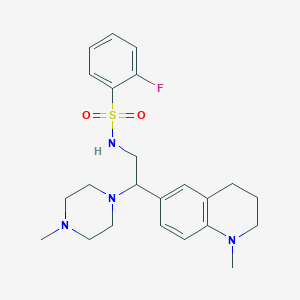
1,4-Phenylene di-tert-butyl bis(carbonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Phenylene di-tert-butyl bis(carbonate) is an organic compound with the molecular formula C16H22O6 and a molecular weight of 310.35 g/mol . It is a solid at room temperature and is known for its use in various chemical reactions and industrial applications. The compound is characterized by the presence of two tert-butyl carbonate groups attached to a 1,4-phenylene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Phenylene di-tert-butyl bis(carbonate) can be synthesized through the reaction of 1,4-dihydroxybenzene with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate . The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
1,4-dihydroxybenzene+2di-tert-butyl dicarbonate→1,4-Phenylene di-tert-butyl bis(carbonate)+2CO2
Industrial Production Methods
Industrial production of 1,4-Phenylene di-tert-butyl bis(carbonate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Phenylene di-tert-butyl bis(carbonate) undergoes various chemical reactions, including:
Substitution Reactions: The tert-butyl carbonate groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form 1,4-dihydroxybenzene and tert-butyl alcohol in the presence of an acid or base.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine can form a carbamate derivative.
Hydrolysis: The major products are 1,4-dihydroxybenzene and tert-butyl alcohol.
Applications De Recherche Scientifique
1,4-Phenylene di-tert-butyl bis(carbonate) has several applications in scientific research:
Chemistry: Used as a protecting group for phenols in organic synthesis. It helps in the selective protection and deprotection of phenolic hydroxyl groups.
Biology: Employed in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.
Medicine: Utilized in the development of pharmaceuticals where protection of phenolic groups is necessary during multi-step synthesis.
Industry: Applied in the production of polymers and advanced materials where phenolic protection is crucial.
Mécanisme D'action
The mechanism of action of 1,4-Phenylene di-tert-butyl bis(carbonate) primarily involves the protection of phenolic hydroxyl groups. The tert-butyl carbonate groups prevent unwanted reactions at the phenolic sites during synthetic procedures. The protection is achieved through the formation of a stable carbonate linkage, which can be selectively removed under specific conditions to regenerate the free phenol .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl dicarbonate: Commonly used as a protecting group for amines.
tert-Butyl phenyl carbonate: Used for the protection of phenols similar to 1,4-Phenylene di-tert-butyl bis(carbonate).
Dimethyl dicarbonate: Utilized in the protection of alcohols and phenols.
Uniqueness
1,4-Phenylene di-tert-butyl bis(carbonate) is unique due to its ability to protect two phenolic hydroxyl groups simultaneously on a 1,4-phenylene ring. This dual protection capability makes it particularly useful in complex synthetic procedures where selective protection and deprotection are required.
Propriétés
IUPAC Name |
tert-butyl [4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl] carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-15(2,3)21-13(17)19-11-7-9-12(10-8-11)20-14(18)22-16(4,5)6/h7-10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHBOTUNPDMTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=C(C=C1)OC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[5-(2-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2631945.png)





![4-acetyl-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2631956.png)

![N-(2-chlorobenzyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2631962.png)
![4-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2631963.png)



![7-Chloro-2-[(4-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2631968.png)
